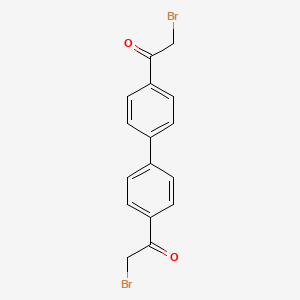

4,4'-Bis(2-bromoacetyl)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619613. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[4-[4-(2-bromoacetyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSLQVZQORGDQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CBr)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063286 | |

| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4072-67-7 | |

| Record name | 1,1′-[1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004072677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromoethan-1-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Bis(bromoacetyl)biphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK2D77YJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Bis(2-bromoacetyl)biphenyl, a key chemical intermediate with significant applications in synthetic chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its primary role as a precursor in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Furthermore, the mechanism of action of Daclatasvir is elucidated, and relevant safety and handling information for this compound is provided. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a symmetrical organic compound characterized by a central biphenyl core functionalized with two bromoacetyl groups. These reactive groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4072-67-7 | [1][2] |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1] |

| Molecular Weight | 396.07 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 226-227 °C | [1] |

| Boiling Point (Predicted) | 464.8 ± 30.0 °C | [1] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1][3] |

| Solubility | Soluble in various organic solvents | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 394.92768 |

| [M+Na]⁺ | 416.90962 |

| [M-H]⁻ | 392.91312 |

| [M+NH₄]⁺ | 411.95422 |

| [M+K]⁺ | 432.88356 |

| [M+H-H₂O]⁺ | 376.91766 |

| [M+HCOO]⁻ | 438.91860 |

| [M+CH₃COO]⁻ | 452.93425 |

| Data predicted by computational models.[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of biphenyl.

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

This protocol is based on a widely reported synthetic method.[1][2]

Materials:

-

Biphenyl

-

Bromoacetyl bromide

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Water

Procedure:

-

To a reaction flask, add aluminum trichloride (2.9 equivalents).

-

Add dichloromethane and cool the mixture to 0-10 °C with stirring.

-

Slowly add bromoacetyl bromide (2.4 equivalents) dropwise, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for 10-30 minutes.

-

Slowly add a solution of biphenyl (1.0 equivalent) in dichloromethane.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature while continuing to stir.

-

Add n-heptane to the system and raise the temperature to reflux. Maintain the reflux for 4-5 hours until the reaction is complete, which is indicated by the precipitation of a large amount of product.

-

Continue stirring the reaction mixture at room temperature for 3-5 hours.

-

Collect the crude product by filtration.

-

Suspend the crude product in water and stir for 1-2 hours at room temperature, then filter again.

-

Further purify the product by suspending it in dichloromethane, stirring for 1-2 hours at room temperature, and then filtering.

-

Dry the purified solid under vacuum at 70 °C to yield this compound.

References

4,4'-Bis(2-bromoacetyl)biphenyl chemical structure and properties

An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl: Chemical Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a symmetrical, bifunctional electrophilic compound that has emerged as a significant building block in organic synthesis and medicinal chemistry. Its rigid biphenyl core, functionalized with two reactive bromoacetyl groups, makes it a versatile reagent for constructing complex molecular architectures. A primary and notable application of this compound is its role as a key intermediate in the synthesis of the direct-acting antiviral agent, Daclatasvir. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and its use in the synthesis of pharmacologically relevant molecules are provided. The guide also explores its potential as a cross-linking agent and summarizes its biological significance, which is primarily realized through the therapeutic activities of its derivatives. Essential safety and handling information is included to ensure its appropriate use in a laboratory environment.

Chemical Structure and Properties

This compound is structurally defined by a central biphenyl scaffold with bromoacetyl groups substituted at the para positions (4 and 4') of the phenyl rings. This configuration gives the molecule C2 symmetry. The key to its reactivity lies in the electrophilic nature of the α-bromoketone functional groups, which are susceptible to nucleophilic substitution reactions. This reactivity makes it an invaluable tool for introducing the rigid biphenyl linker into a variety of molecular structures.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis(2-bromoethanone) | [1] |

| CAS Number | 4072-67-7 | [1] |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1] |

| Molecular Weight | 396.07 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 226-227 °C | [1] |

| Boiling Point | 464.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in various organic solvents. | [2] |

| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Friedel-Crafts acylation of biphenyl using bromoacetyl bromide as the acylating agent and a Lewis acid, typically aluminum trichloride, as a catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a well-established synthetic procedure.[3]

Materials:

-

Biphenyl

-

Bromoacetyl bromide

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM)

-

n-Heptane

-

Deionized water

-

Standard reaction glassware with stirring and cooling capabilities

-

Pressure-equalizing dropping funnel

Procedure:

-

In a suitable reaction flask, suspend aluminum trichloride (2.9 equivalents) in dichloromethane.

-

Cool the stirred suspension to a temperature between 0 and 10 °C.

-

Slowly add bromoacetyl bromide (2.4 equivalents) dropwise to the cooled suspension, ensuring the temperature is maintained within the 0-10 °C range.

-

Following the complete addition of bromoacetyl bromide, continue to stir the reaction mixture for an additional 10 to 30 minutes.

-

In a separate flask, dissolve biphenyl (1.0 equivalent) in dichloromethane.

-

Slowly add the biphenyl solution to the reaction mixture.

-

Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.

-

Add n-heptane to the reaction mixture and heat to reflux for 4 to 5 hours, during which a precipitate will form.

-

Cool the mixture to room temperature and continue stirring for an additional 3 to 5 hours.

-

Isolate the crude product by filtration.

-

To purify, suspend the crude solid in water and stir for 1 to 2 hours at room temperature, then filter.

-

Further purify the solid by suspending it in dichloromethane and stirring for 1 to 2 hours at room temperature, followed by filtration.

-

Dry the final product under vacuum at 70 °C.

An expected yield of approximately 85% with a purity exceeding 99% can be achieved with this protocol.[3]

Applications in Drug Development and Organic Synthesis

The principal utility of this compound lies in its role as a versatile intermediate for synthesizing complex organic molecules, with a significant impact on the pharmaceutical sector.

Synthesis of Daclatasvir

This compound is a critical starting material in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[4][5][6] The synthetic strategy involves the reaction of the two bromoacetyl groups with appropriate nucleophiles to form the imidazole rings that are central to the structure of Daclatasvir.

Caption: Key steps in the synthesis of Daclatasvir from this compound.

Synthesis of Cholinesterase Inhibitors

Derivatives of the 4,4'-bis(acetyl)biphenyl scaffold have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the development of therapeutics for Alzheimer's disease.[7] Although the referenced study utilizes the chloro-analogue, the synthetic methodology is directly transferable to the bromo-compound due to the analogous reactivity of α-halo ketones.

This generalized protocol is adapted from the synthesis of similar compounds.[7]

Materials:

-

This compound

-

A secondary amine (e.g., dimethylamine, piperidine, morpholine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetonitrile

-

Standard reaction glassware with stirring and heating capabilities

Procedure:

-

In a reaction flask, combine the desired secondary amine (3.0 equivalents), anhydrous potassium carbonate (4.0 equivalents), and potassium iodide (1.0 equivalent) in acetonitrile.

-

Stir the mixture at 50 °C for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture and maintain the temperature at 50 °C, stirring for an additional 20 minutes.

-

The progress of the reaction can be monitored using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Wash the crude residue with water and isolate the solid by filtration.

-

Purify the product using silica gel column chromatography.

Caption: General synthetic scheme for the preparation of biphenyl diamine derivatives.

Potential as a Bifunctional Cross-linking Agent

The molecular architecture of this compound, featuring two reactive bromoacetyl groups separated by a rigid biphenyl spacer, makes it a promising candidate as a homobifunctional cross-linking agent. The electrophilic bromoacetyl moieties can readily react with nucleophilic functional groups found in biomolecules, most notably the sulfhydryl groups of cysteine residues in proteins. While specific and detailed protocols for its application in biological cross-linking studies are not extensively documented in the current literature, its structure suggests potential utility in areas such as:

-

Probing Protein-Protein Interactions: By covalently linking interacting proteins.

-

Investigating Protein Conformation: By introducing intramolecular cross-links to study spatial arrangements.

-

Immobilization of Biomolecules: For applications such as affinity chromatography or surface plasmon resonance.

Signaling Pathways and Biological Activity

As of the current body of scientific literature, there is no direct evidence to suggest that this compound itself directly modulates specific cellular signaling pathways. Its biological importance is primarily indirect, stemming from the pharmacological activities of the compounds for which it serves as a precursor. For example, its role in the synthesis of Daclatasvir is critical for the development of a therapeutic that targets the HCV NS5A protein, thereby disrupting the viral life cycle. Similarly, the cholinesterase inhibitors derived from its structural analogues are designed to modulate cholinergic signaling in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.

Safety and Handling

This compound is a chemical reagent that requires careful handling with appropriate personal protective equipment and engineering controls in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Statement(s) | Precautionary Statement(s) |

| Harmful if swallowed. | Wash face, hands, and any exposed skin thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. |

| May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

It is imperative to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive and up-to-date safety and handling information.[8][9][10]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate with profound applications in drug discovery and organic synthesis. Its indispensable role in the synthesis of the antiviral drug Daclatasvir underscores its importance in the ongoing efforts to combat infectious diseases. Moreover, its potential as a foundational scaffold for novel therapeutic agents and as a bifunctional cross-linking reagent suggests a promising future for its application in diverse areas of chemical and biological research. This technical guide provides a robust foundation of its chemical properties, synthesis, and established applications to support and inform the work of researchers and scientists.

References

- 1. This compound CAS#: 4072-67-7 [amp.chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 4072-67-7 [m.chemicalbook.com]

- 4. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]

- 5. WO2016178250A1 - Process for the preparation of daclatasvir - Google Patents [patents.google.com]

- 6. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 4,4'-Bis(2-bromoacetyl)biphenyl, a key intermediate in various laboratory research and development applications. This document details the prevalent synthetic methodology, offers a step-by-step experimental protocol, and presents relevant quantitative data to support reproducibility and further investigation.

Introduction

This compound is a disubstituted biphenyl derivative with reactive bromoacetyl groups at the para positions. This symmetrical structure makes it a valuable building block in the synthesis of more complex molecules, including polymers, dyes, and pharmaceutical compounds. The primary and most established method for its synthesis is the Friedel-Crafts acylation of biphenyl.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most common and well-documented synthesis of this compound proceeds via a Friedel-Crafts acylation reaction.[1][2][3][4][5][6] This electrophilic aromatic substitution reaction involves the acylation of biphenyl with bromoacetyl bromide in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[1][2] The Lewis acid activates the bromoacetyl bromide, making it a potent electrophile that then attacks the electron-rich biphenyl ring at the para positions due to steric hindrance and electronic effects.

A generalized reaction scheme is as follows:

Biphenyl + 2 Bromoacetyl bromide --(AlCl₃)--> this compound

A more recent approach involves a photoultrasound-enhanced continuous flow reaction, which offers an alternative to traditional batch synthesis, potentially improving efficiency and safety by avoiding the need for large quantities of toxic bromine.[7]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established literature.[1][2]

Materials and Equipment:

-

Reaction flask

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

-

Biphenyl

-

Aluminum trichloride (AlCl₃)

-

Bromoacetyl bromide

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Water

Procedure:

-

Catalyst Suspension: To a reaction flask, add 138.8 g (1.04 mol, 2.9 eq.) of aluminum trichloride. Add 700 ml of dichloromethane and cool the mixture to 0-10 °C while stirring.[1][2]

-

Acylating Agent Addition: Slowly add 174.6 g (0.87 mol, 2.4 eq.) of bromoacetyl bromide dropwise to the cooled suspension, ensuring the temperature is maintained between 0 and 10 °C. After the addition is complete, continue stirring the mixture for 10 to 30 minutes.[1][2]

-

Biphenyl Addition: Slowly add a solution of 55.8 g (0.36 mol, 1.0 equiv) of biphenyl in 150 ml of dichloromethane. After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 3 to 5 hours.[1][2]

-

Reaction Work-up:

-

Purification:

-

Suspend the crude product I in 500 ml of water and stir for 1 to 2 hours at room temperature.

-

Perform diafiltration again to yield crude product II.[1][2]

-

Pulp the crude product II in 300 ml of dichloromethane and stir for 1 to 2 hours at room temperature.

-

Filter the mixture to obtain the purified this compound.[1][2]

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Biphenyl | 55.8 g (0.36 mol) | [1][2] |

| Bromoacetyl bromide | 174.6 g (0.87 mol) | [1][2] |

| Aluminum trichloride | 138.8 g (1.04 mol) | [1][2] |

| Product Information | ||

| Yield | 121.3 g (84.9%) | [1][2] |

| Purity | 99.4% | [1][2] |

| Physical Properties | ||

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 226-227 °C | [2] |

| Boiling Point (Predicted) | 464.8 ± 30.0 °C | [2] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | [2] |

| Molecular Weight | 396.07 g/mol | [2] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | 4072-67-7 [chemicalbook.com]

- 2. This compound CAS#: 4072-67-7 [m.chemicalbook.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl (CAS: 4072-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Bis(2-bromoacetyl)biphenyl, a versatile bifunctional chemical reagent. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary applications in pharmaceutical synthesis and protein chemistry. Notably, it serves as a critical intermediate in the production of the antiviral drug Daclatasvir. Furthermore, its potential as a homobifunctional cross-linking agent for studying protein structure and interactions is discussed, including a generalized experimental protocol. While direct biological activity and specific inhibitory concentrations have not been extensively documented, its utility as a synthetic building block is well-established.

Chemical and Physical Properties

This compound is a pale yellow to brown crystalline powder. Its bifunctionality, arising from the two bromoacetyl groups, makes it a reactive compound suitable for various chemical modifications.

| Property | Value | Reference(s) |

| CAS Number | 4072-67-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | [1][2] |

| Molecular Weight | 396.07 g/mol | [1][2][3] |

| Appearance | Pale yellow to brown powder/solid | [2] |

| Melting Point | 226-227 °C | [2] |

| Boiling Point (Predicted) | 464.8 ± 30.0 °C | [2] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane. | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Spacer Arm Length (Estimated for Cross-linking Applications): ~13-15 Å

Synthesis Protocol

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of biphenyl. The following is a representative experimental protocol.

Materials:

-

Biphenyl

-

Bromoacetyl bromide

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Water

Procedure:

-

Reaction Setup: In a reaction flask, suspend aluminum trichloride (2.9 equivalents) in dichloromethane under an inert atmosphere and cool the mixture to 0-10 °C.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (2.4 equivalents) to the cooled suspension while maintaining the temperature between 0 and 10 °C. Stir the mixture for 10-30 minutes after the addition is complete.

-

Addition of Biphenyl: Slowly add a solution of biphenyl (1.0 equivalent) in dichloromethane to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Work-up: Add n-heptane to the reaction mixture and heat to reflux for 4-5 hours, during which the product will precipitate. Cool the mixture to room temperature and continue stirring for another 3-5 hours.

-

Purification:

-

Filter the crude product.

-

Suspend the crude product in water and stir for 1-2 hours at room temperature, then filter again.

-

Further purify the product by stirring it in dichloromethane for 1-2 hours at room temperature, followed by filtration.

-

-

Drying: Dry the purified solid under vacuum at 70 °C.

This process typically yields this compound with a purity of over 99%.[1][2]

Applications

Intermediate in the Synthesis of Daclatasvir

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).

The synthesis involves the reaction of this compound with two equivalents of a protected L-proline derivative. This is followed by a cyclization reaction to form the bis-imidazole core of Daclatasvir. Subsequent deprotection and coupling steps yield the final drug substance.

Homobifunctional Protein Cross-linking Agent

The two bromoacetyl groups of this compound are reactive towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. This makes it a potential homobifunctional cross-linking agent for studying protein-protein interactions and protein tertiary/quaternary structure. The rigid biphenyl spacer imposes a defined distance constraint between the linked residues.

This protocol is a general guideline and requires optimization for specific protein systems.

Materials:

-

Purified protein(s) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)

-

This compound stock solution (e.g., in DMSO or DMF)

-

Reducing agent (e.g., DTT or TCEP), if needed to maintain reduced cysteines

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

SDS-PAGE analysis reagents

-

Mass spectrometer for analysis of cross-linked peptides

Procedure:

-

Protein Preparation: Prepare the protein solution at an appropriate concentration in the chosen reaction buffer. If necessary, pre-treat the protein with a reducing agent to ensure cysteine residues are in their free thiol form. The reducing agent should be removed before adding the cross-linker.

-

Cross-linking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. The optimal molar ratio of cross-linker to protein needs to be determined empirically. Incubate the reaction mixture at room temperature or 37 °C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an excess of a quenching reagent to consume any unreacted bromoacetyl groups.

-

Analysis:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight cross-linked species.

-

Mass Spectrometry: For identification of cross-linked residues, the protein sample is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. Specialized software is used to identify the cross-linked peptides.

-

Biological Activity

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. As an alkylating agent, it should be considered potentially hazardous and contact with skin and eyes should be avoided.

Conclusion

This compound is a valuable chemical reagent with well-established utility in organic synthesis, particularly in the pharmaceutical industry. Its role as a key intermediate for the antiviral drug Daclatasvir highlights its importance. While its application as a protein cross-linking agent is theoretically sound and promising for structural biology, further studies are needed to fully characterize its performance and establish specific protocols. The direct biological activity of this compound remains an area for future investigation. Researchers and drug development professionals can leverage the information in this guide for synthetic applications and as a starting point for exploring its potential in protein chemistry.

References

physical and chemical properties of 4,4'-Bis(2-bromoacetyl)biphenyl

An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a versatile organic compound recognized for its utility as a key intermediate and building block in synthetic chemistry.[1] Its structure features a rigid biphenyl core functionalized with two reactive bromoacetyl groups, which enhances its reactivity and makes it valuable for creating complex molecular architectures.[1][2]

Physical and Chemical Data

The key are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4072-67-7 | [3][4] |

| Molecular Formula | C₁₆H₁₂Br₂O₂ | [3][4][5] |

| Molecular Weight | 396.07 g/mol | [3][4] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 226-227 °C (Solvent: Benzene) | [3] |

| Boiling Point | 464.8 ± 30.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 121.3 °C | [4][6] |

| Solubility | Soluble in various organic solvents.[1] | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |

Chemical Structure and Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis(2-bromoethanone) | [4] |

| SMILES | C1(C2=CC=C(C(=O)CBr)C=C2)=CC=C(C(=O)CBr)C=C1 | [3][5] |

| InChI | InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | [3][5] |

| InChIKey | RTSLQVZQORGDQQ-UHFFFAOYSA-N | [3][5] |

Synthesis and Experimental Protocols

This compound is typically synthesized via a Friedel-Crafts acylation reaction.[3] A detailed experimental protocol based on cited literature is provided below.[3][7]

Synthesis of this compound

This protocol describes the synthesis starting from biphenyl and bromoacetyl bromide.

Materials:

-

Biphenyl (C₁₂H₁₀)

-

Bromoacetyl bromide (C₂H₂Br₂O)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Water (H₂O)

Procedure:

-

Preparation of the Acylating Agent: To a reaction flask, add 138.8 g (1.04 mol) of aluminum trichloride and 700 ml of dichloromethane. Cool the mixture to 0-10 °C while stirring.[3]

-

Slowly add 174.6 g (0.87 mol) of bromoacetyl bromide dropwise, maintaining the temperature between 0 and 10 °C.[3]

-

After the addition is complete, continue stirring the reaction mixture for 10 to 30 minutes.[3]

-

Friedel-Crafts Acylation: Slowly add a solution of 55.8 g (0.36 mol) of biphenyl in 150 ml of dichloromethane to the reaction mixture.[3]

-

Once the addition is complete, allow the mixture to gradually warm to room temperature with continuous stirring.[3]

-

Reaction Completion and Precipitation: Add 200 ml of n-heptane to the system. Heat the mixture to reflux and maintain this temperature for 4 to 5 hours until a large amount of product precipitates.[3]

-

Continue stirring the reaction mixture at room temperature for an additional 3 to 5 hours.[3][7]

-

Purification:

-

Collect the crude product (I) by diafiltration.[3]

-

Suspend the crude product I in 500 ml of water and stir for 1 to 2 hours at room temperature. Collect the resulting crude product (II) by diafiltration.[3][7]

-

Pulp the crude product II in 300 ml of dichloromethane, stir for 1 to 2 hours at room temperature, and filter to obtain the purified product.[3][7]

-

-

Drying: Dry the final product under vacuum at 70 °C. This procedure has been reported to yield 121.3 g (84.9% yield) of solid with 99.4% purity.[3][7]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable compound in several areas of chemical and pharmaceutical science.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of the antiviral drug Daclatasvir, which is used to treat Hepatitis C (HCV).[2] The compound's high purity and defined reactivity are essential for the precise construction of the Daclatasvir molecule.[2]

-

Organic Synthesis: The two reactive bromoacetyl groups serve as handles for nucleophilic substitution reactions, allowing chemists to introduce various functionalities.[2] This makes it an important building block for creating complex organic molecules, specialized ligands, and other fine chemicals.[1][2]

-

Polymer Industries: The compound can function as a crosslinking agent or a modifier in the formulation of polymers.[1] This application can enhance material properties for use in coatings, adhesives, and composites.[1]

-

Diagnostic Tools: It can be utilized as a reagent in labeling and imaging techniques for the development of diagnostic probes.[1]

Stability and Safety

While comprehensive reactivity data is limited, the compound is noted to be stable under standard conditions.[1] For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[3] Safety data sheets indicate that the compound may cause skin and eye irritation.[8][9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[8][10]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 4072-67-7 [m.chemicalbook.com]

- 4. This compound CAS 4072-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. PubChemLite - this compound (C16H12Br2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound, CAS No. 4072-67-7 - iChemical [ichemical.com]

- 7. This compound | 4072-67-7 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,4'-Bis(2-bromoacetyl)biphenyl

This technical guide provides a comprehensive overview of 4,4'-Bis(2-bromoacetyl)biphenyl, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, a detailed synthesis protocol, and its significant applications.

Physicochemical Properties

This compound is a versatile organic compound recognized for its utility as a building block in advanced chemical synthesis.[1][2] Its structure features a central biphenyl core functionalized with two bromoacetyl groups, which imparts high reactivity for various chemical modifications.[1][2]

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C16H12Br2O2 | [3][4][5] |

| Molecular Weight | 396.07 g/mol | [3][4][5] |

| CAS Number | 4072-67-7 | [1][3][5][6] |

| EINECS Number | 223-785-3 | [1][3][5] |

| Appearance | Pale yellow to brown powder / Off-white to light brown solid | [3][5] |

| Melting Point | 226-227 °C | [5] |

| Boiling Point | 464.8 ± 30.0 °C (Predicted) | [5] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [3][4][5] |

| Flash Point | 121.3 °C | [3][4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Applications in Research and Development

This compound serves as a critical intermediate in several fields:

-

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of antiviral drugs, most notably Daclatasvir, which is used for the treatment of Hepatitis C (HCV).[2] Its role is to facilitate the construction of the complex molecular architecture of the active pharmaceutical ingredient.[2]

-

Organic Synthesis: The two reactive bromoacetyl groups allow for facile nucleophilic substitution reactions, making it an invaluable precursor for creating a wide range of complex organic molecules and novel compounds.[1][2]

-

Polymer Chemistry: The compound can be used as a cross-linking agent to enhance the mechanical and thermal properties of high-performance polymers.[7]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Materials:

-

Biphenyl (C12H10)

-

Bromoacetyl bromide (C2H2Br2O)

-

Aluminum trichloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

n-Heptane

-

Water

Procedure:

-

Reaction Setup: To a reaction flask, add 138.8 g (1.04 mol) of aluminum trichloride and 700 ml of dichloromethane. Cool the mixture to 0-10 °C with stirring.[5][6]

-

Addition of Acylating Agent: Slowly add 174.6 g (0.87 mol) of bromoacetyl bromide dropwise to the flask, ensuring the temperature is maintained between 0 and 10 °C. Continue stirring for 10 to 30 minutes after the addition is complete.[5][6]

-

Addition of Biphenyl: Slowly add a solution of 55.8 g (0.36 mol) of biphenyl in 150 ml of dichloromethane.[5][6]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 3 to 5 hours.[5][6]

-

Precipitation and Reflux: Add 200 ml of n-heptane to the system and raise the temperature to reflux. Maintain this temperature for 4 to 5 hours until a large amount of product precipitates.[5]

-

Work-up and Purification:

-

Cool the reaction mixture and collect the crude product by filtration.[5][6]

-

Suspend the crude product in 500 ml of water and stir for 1 to 2 hours at room temperature, then filter again.[5][6]

-

Pulp the resulting solid in 300 ml of dichloromethane, stir for 1 to 2 hours at room temperature, and filter to obtain the purified product.[5][6]

-

-

Drying: Dry the final product under vacuum at 70 °C to yield a solid product.[5][6]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of the target compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 4072-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound, CAS No. 4072-67-7 - iChemical [ichemical.com]

- 5. This compound CAS#: 4072-67-7 [m.chemicalbook.com]

- 6. This compound | 4072-67-7 [chemicalbook.com]

- 7. innospk.com [innospk.com]

An In-depth Technical Guide to the Mechanism of Action of 4,4'-Bis(2-bromoacetyl)biphenyl as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Bis(2-bromoacetyl)biphenyl is a homobifunctional cross-linking reagent widely utilized in the fields of biochemistry and molecular biology to investigate protein structure and protein-protein interactions. Its utility is derived from the two bromoacetyl groups located at opposite ends of a rigid biphenyl spacer. These bromoacetyl moieties are potent electrophiles that readily react with specific nucleophilic amino acid residues in proteins, forming stable covalent bonds. This guide provides a comprehensive overview of the mechanism of action of this compound, its reactivity, and detailed protocols for its application in research.

Core Mechanism of Action

The primary mechanism of action of this compound involves the nucleophilic substitution reaction between its bromoacetyl groups and nucleophilic side chains of amino acids. The carbon atom adjacent to the carbonyl group in the bromoacetyl moiety is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. This makes it susceptible to attack by strong nucleophiles present in protein structures.

The most reactive nucleophile for the bromoacetyl group under physiological conditions is the thiol group of cysteine residues. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine's sulfhydryl group attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.

Due to its bifunctional nature, a single molecule of this compound can react with two separate nucleophilic residues. This can result in either intramolecular cross-links (within the same polypeptide chain) or intermolecular cross-links (between different polypeptide chains), providing valuable information about the spatial arrangement of amino acids in a protein or a protein complex.

Reactivity and Specificity

The reactivity of this compound is highly dependent on the pH of the reaction medium. The primary target, the sulfhydryl group of cysteine, is most reactive in its deprotonated thiolate form (S-). The pKa of the cysteine sulfhydryl group is typically around 8.5, meaning that at higher pH values, a greater proportion of cysteine residues will be in the more reactive thiolate state.

While highly selective for cysteines at neutral to slightly alkaline pH, the bromoacetyl group can exhibit reactivity towards other nucleophilic amino acid side chains at higher pH values. These include the imidazole ring of histidine and the ε-amino group of lysine. Therefore, to ensure maximal specificity for cysteine residues, it is recommended to perform cross-linking reactions at a pH range of 7.0-8.5.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative and qualitative data regarding the reaction of this compound with protein functional groups.

| Parameter | Value/Description | Notes |

| Reactive Groups | 2 x Bromoacetyl | Homobifunctional reagent |

| Primary Target | Sulfhydryl group (Cysteine) | Forms a stable thioether bond |

| Secondary Targets | Imidazole (Histidine), Amino (Lysine) | Reactivity increases with pH > 8.5 |

| Reaction pH Optimum | 7.0 - 8.5 | Balances reactivity and specificity |

| Bond Type Formed | Thioether | Covalent and stable |

| Bond Stability | Highly stable and considered irreversible under physiological conditions. | More stable than maleimide-thiol adducts which can undergo retro-Michael reaction.[1] |

| Spacer Arm Length | ~15.5 Å | The distance between the two reactive carbonyl carbons. |

| Second-Order Rate Constant (k₂) with Cysteine | Data not readily available for this compound. For iodoacetamide, a similar haloacetyl reagent, k₂ ≈ 0.6 M⁻¹s⁻¹. | The reaction rate is generally considered slower than that of maleimides. |

Experimental Protocols

The following is a detailed methodology for a typical cross-linking experiment using this compound, based on its application in studying the subunit interactions of E. coli ATP synthase.

5.1 Materials

-

Purified protein sample (e.g., E. coli F₁-ATPase) in a suitable buffer (e.g., 50 mM MOPS-NaOH, pH 7.5, 100 mM KCl, 2 mM MgCl₂)

-

This compound solution (e.g., 10 mM in a compatible organic solvent like DMSO)

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 1 M 2-Mercaptoethanol)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer for analysis (optional)

5.2 Cross-linking Procedure

-

Prepare the protein solution to the desired concentration (e.g., 1 mg/mL). Ensure the buffer is free of primary amines (like Tris) and thiols if they are not the intended targets.

-

Add the this compound solution to the protein solution to achieve the desired final concentration (e.g., 100 µM). The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time may need to be optimized.

-

Quench the reaction by adding the quenching solution to a final concentration sufficient to react with the excess cross-linker (e.g., 10-20 mM DTT).

-

Incubate for an additional 15-30 minutes to ensure complete quenching.

-

Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.

-

For identification of cross-linked residues, the protein bands can be excised, digested (e.g., with trypsin), and analyzed by mass spectrometry.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the application of this compound in studying the subunit interactions of a multi-subunit enzyme complex like E. coli ATP synthase.

Caption: Workflow for cross-linking subunits of E. coli ATP synthase.

Experimental Workflow Diagram

This diagram outlines the general workflow for a protein cross-linking experiment using this compound.

Caption: General experimental workflow for protein cross-linking.

Logical Relationship Diagram

This diagram illustrates the logical relationship between experimental conditions and the outcome of the cross-linking reaction.

Caption: Factors influencing the outcome of cross-linking reactions.

References

A Historical and Mechanistic Guide to Biphenyl Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its structural rigidity, conformational flexibility, and versatile electronic properties. Its prevalence in numerous blockbuster drugs and advanced materials underscores the critical importance of efficient and scalable synthetic methodologies. This technical guide provides a comprehensive historical review of key synthetic strategies for constructing the biphenyl core, with a focus on their mechanistic underpinnings, practical applications, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction workflows and relevant biological signaling pathways are visualized to provide a holistic understanding for researchers in the field.

Historical Perspectives and Evolution of Synthetic Methodologies

The journey to construct the C(sp²)-C(sp²) bond of biphenyls has evolved significantly over the past century and a half. Early methods, often requiring harsh conditions, have given way to more sophisticated and milder catalytic approaches, dramatically expanding the scope and utility of biphenyl synthesis.

Early Methods: The Dawn of Biaryl Coupling

The initial forays into biphenyl synthesis were characterized by reactions that, while groundbreaking for their time, were often limited in scope and efficiency.

-

Wurtz-Fittig Reaction (c. 1862): An extension of the Wurtz reaction, this method involves the sodium-mediated coupling of an aryl halide with an alkyl halide. While historically significant, its utility for biphenyl synthesis is limited by side reactions and the formation of homocoupled products.

-

Ullmann Reaction (1901): Discovered by Fritz Ullmann, this reaction involves the copper-promoted coupling of two aryl halide molecules.[1][2] The classical Ullmann reaction typically requires high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder.[1][2] While effective for the synthesis of symmetrical biphenyls, the harsh conditions limit its functional group tolerance.[3] Modern variations have been developed using palladium and nickel catalysts, which allow for milder reaction conditions.[3]

-

Gomberg-Bachmann Reaction (1924): This reaction provides a pathway to unsymmetrical biaryls through the coupling of an aryl diazonium salt with an arene.[4][5] The reaction proceeds via a radical mechanism.[4][5] A base is used to promote the formation of an aryl radical from the diazonium salt, which then attacks the arene.[4] While versatile, the original procedure often suffers from low yields (typically less than 40%) due to competing side reactions of the diazonium salt.[4]

The Era of Palladium-Catalyzed Cross-Coupling: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder conditions, broader substrate scope, and greater functional group tolerance, making them the workhorses of modern biphenyl synthesis.

-

Kumada Coupling (1972): One of the earliest examples of palladium- or nickel-catalyzed cross-coupling, the Kumada coupling utilizes a Grignard reagent as the organometallic partner.[6][7] This method is advantageous due to the ready availability of Grignard reagents.[6] However, the high reactivity of Grignards can limit the functional group tolerance of the reaction.[6]

-

Negishi Coupling (1977): This reaction employs organozinc reagents, which are generally more functional group tolerant than their Grignard counterparts.[8][9] The Negishi coupling is known for its high reactivity and stereoselectivity.[8]

-

Stille Coupling (1978): The Stille coupling utilizes organotin reagents (organostannanes). A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[9] However, the toxicity of organotin compounds is a significant drawback.

-

Suzuki-Miyaura Coupling (1979): Arguably the most widely used cross-coupling reaction for biphenyl synthesis, the Suzuki-Miyaura coupling employs organoboron reagents (boronic acids or esters).[10] Its popularity stems from the low toxicity of the boron reagents, their stability, and the mild reaction conditions.[10]

-

Hiyama Coupling (1988): This coupling reaction utilizes organosilicon reagents. The low toxicity and cost of organosilanes make this an attractive method.[11][12] The reaction is typically activated by a fluoride source or a base.[11][12]

Modern Frontiers: C-H Activation

The most recent advancements in biphenyl synthesis focus on the direct functionalization of C-H bonds, representing a more atom-economical and efficient approach. This strategy avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of arenes to form biphenyls.[13][14][15]

Comparative Analysis of Key Synthetic Methods

The choice of synthetic method for a particular biphenyl target depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following tables provide a comparative summary of the key reaction parameters for the major biphenyl synthesis methodologies.

| Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Base/Additive | Solvent | Temperature (°C) | Typical Yield (%) |

| Ullmann | Ar-I, Ar-Br | None (homocoupling) | Cu (stoichiometric) | None | High-boiling (e.g., DMF, nitrobenzene) or neat | 150-250 | 40-80 |

| Gomberg-Bachmann | None | Ar-N₂⁺X⁻ | None | Base (e.g., NaOH) | Arene (as solvent) | 0 - RT | < 40 |

| Kumada | Ar-Cl, Ar-Br, Ar-I | Ar-MgX | Ni or Pd complexes | None | THF, Et₂O | RT - reflux | 70-95 |

| Negishi | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-ZnX | Ni or Pd complexes | None | THF, DMF | RT - 100 | 70-95 |

| Stille | Ar-I, Ar-Br, Ar-OTf | Ar-SnR₃ | Pd complexes | None | Toluene, THF, DMF | 80-120 | 75-95 |

| Suzuki-Miyaura | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-B(OR)₂ | Pd complexes | Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene, Dioxane, EtOH/H₂O | RT - 110 | 80-99 |

| Hiyama | Ar-Cl, Ar-Br, Ar-I | Ar-Si(OR)₃ | Pd complexes | Fluoride source (e.g., TBAF) or Base | THF, Toluene | 60-120 | 70-95 |

| C-H Activation | Arene | Arene | Pd complexes | Oxidant (e.g., O₂, Ag₂CO₃) | AcOH, TFA | 80-120 | 60-80 |

Detailed Experimental Protocols

This section provides representative, step-by-step experimental procedures for the key biphenyl synthesis reactions discussed. These protocols are intended as a general guide and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl[16]

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[16]

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[16]

-

Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.[16]

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[16]

-

Upon completion, cool the reaction mixture to room temperature.[16]

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.[16]

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methylbiphenyl.[16]

Negishi Coupling: General Procedure[17]

Materials:

-

Aryl halide (e.g., Aryl bromide)

-

Organozinc reagent (e.g., Arylzinc chloride)

-

Palladium precursor (e.g., Pd(OAc)₂)

-

Ligand (e.g., 2,3'-Bipyridine)

-

Anhydrous solvent (e.g., THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1-5 mol%) and the ligand (1-5 mol%) in a minimal amount of anhydrous solvent. Stir at room temperature for 15-30 minutes to pre-form the catalyst complex.[17]

-

To the catalyst mixture, add the aryl halide (1.0 equivalent) and additional anhydrous solvent.[17]

-

Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.[17]

-

Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.[17]

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.[17]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Kumada Coupling: General Procedure[18]

Materials:

-

Aryl or vinyl halide (e.g., Alkenyl iodide)

-

Grignard reagent (e.g., Allylmagnesium chloride)

-

Palladium catalyst (e.g., PdCl₂(dppf))

-

Anhydrous diethyl ether (Et₂O)

-

Water

-

Brine

Procedure:

-

To a stirred solution of the aryl/vinyl halide (1.0 eq) in degassed anhydrous Et₂O at 0 °C, add the palladium catalyst (0.1 eq).[18]

-

Add the Grignard reagent (3.0 eq) dropwise.[18]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.[18]

-

Dilute the reaction with Et₂O and quench with water at 0 °C.[18]

-

Extract the mixture with Et₂O.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[18]

-

Purify the product by column chromatography.

Hiyama Coupling: Palladium on Carbon Catalyzed Protocol[19]

Materials:

-

Aryl halide

-

Trialkoxy(aryl)silane

-

10% Palladium on carbon (Pd/C)

-

Tris(4-fluorophenyl)phosphine

-

Tetrabutylammonium fluoride (TBAF)

-

Toluene

-

Water

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equiv), trialkoxy(aryl)silane (1.5 equiv), 10% Pd/C (5 mol%), tris(4-fluorophenyl)phosphine (1 mol%), and TBAF (2.0 equiv).

-

Add a mixture of toluene and a small amount of water.

-

Heat the reaction mixture to 120 °C and stir until the reaction is complete.[19]

-

After cooling, filter the reaction mixture to remove the heterogeneous catalyst.

-

Wash the catalyst with an organic solvent.

-

Combine the filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Ullmann Reaction: Synthesis of 2,2'-Dinitrobiphenyl[20]

Materials:

-

1-Iodo-2-nitrobenzene

-

Copper powder

-

Sand

Procedure:

-

In a test tube, mix 1-iodo-2-nitrobenzene (1.0 mmol), copper powder (3 mmol), and sand (200 mg).[20]

-

Heat the mixture in a sand bath to approximately 350 °C. The 1-iodo-2-nitrobenzene will melt and the reaction will proceed in the molten phase.[20]

-

After the reaction is complete (indicated by a color change and solidification), cool the test tube to room temperature.

-

Extract the product from the solid mixture using a suitable organic solvent (e.g., dichloromethane).

-

Filter the solution to remove sand and copper residues.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain 2,2'-dinitrobiphenyl.[20]

Gomberg-Bachmann Reaction: General Concept[4]

Materials:

-

Aromatic amine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Arene (to be coupled)

-

Sodium hydroxide (NaOH)

Procedure:

-

Diazotization: Dissolve the aromatic amine in aqueous HCl at 0-5 °C. Slowly add an aqueous solution of NaNO₂ while maintaining the low temperature to form the aryl diazonium salt.

-

Coupling: In a separate flask, prepare a two-phase system of the arene and an aqueous solution of NaOH.

-

Slowly add the cold diazonium salt solution to the vigorously stirred arene/NaOH mixture. The coupling reaction proceeds at the interface.

-

After the addition is complete, continue stirring for a period of time.

-

Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent.

-

Remove the excess arene by distillation.

-

Purify the resulting biphenyl derivative by column chromatography or recrystallization.

Visualization of Reaction Mechanisms and Biological Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the catalytic cycles of key biphenyl synthesis reactions and the signaling pathways where biphenyl-containing drugs exert their effects.

Reaction Workflows

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.

Signaling Pathways in Drug Development

Biphenyl-containing molecules have shown significant promise as therapeutic agents. For instance, some biphenyl derivatives act as androgen receptor (AR) degraders in the treatment of prostate cancer, while others function as inhibitors of the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy.

Caption: Simplified Androgen Receptor signaling pathway and the mechanism of biphenyl-based degraders.[21][22][23][24]

Caption: The PD-1/PD-L1 signaling pathway and its inhibition by biphenyl compounds.[25][26]

Conclusion

The synthesis of biphenyl compounds has a rich history, marked by continuous innovation that has expanded the chemist's toolkit. From the classical, high-temperature Ullmann and Gomberg-Bachmann reactions to the highly efficient and versatile palladium-catalyzed cross-coupling methodologies, and now to the cutting-edge C-H activation strategies, the ability to construct this vital structural motif has been profoundly enhanced. For researchers in drug discovery and development, a deep understanding of these synthetic methods, their mechanisms, and their practical considerations is paramount. The strategic selection of a synthetic route can significantly impact the efficiency of lead optimization and the scalability of drug candidate synthesis. As our understanding of the biological roles of biphenyl-containing molecules continues to grow, so too will the demand for novel and improved synthetic approaches to access these valuable compounds.

References

- 1. byjus.com [byjus.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]

- 5. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. books.rsc.org [books.rsc.org]

- 13. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Kumada Coupling | NROChemistry [nrochemistry.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Derivatives of 4,4'-Bis(2-bromoacetyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2-bromoacetyl)biphenyl is a versatile bifunctional electrophile that serves as a valuable starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. The presence of two reactive α-bromoacetyl groups on a rigid biphenyl scaffold allows for facile nucleophilic substitution reactions, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known and potential derivatives of this compound, their synthesis, and their biological activities.

Core Reactivity and Derivative Classes

The primary mode of reaction for this compound involves the nucleophilic substitution of the bromine atoms by a wide range of nucleophiles. This allows for the introduction of various functional groups and the formation of heterocyclic rings. The key classes of derivatives explored in this guide include:

-

Amino Derivatives: Formed by the reaction with primary and secondary amines, leading to compounds with potential applications as enzyme inhibitors.

-

Heterocyclic Derivatives: Synthesized through reactions with reagents that lead to the formation of thiazole, imidazole, and oxazole rings. These derivatives are of particular interest due to their prevalence in biologically active molecules.

I. Amino Derivatives as Cholinesterase Inhibitors

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. The general synthesis involves the reaction of a related dichloro-intermediate with various secondary amines.

A. Synthesis of Amino Derivatives

The synthesis of these derivatives typically proceeds via a Friedel-Crafts acylation to form a bis(haloacetyl)biphenyl intermediate, followed by nucleophilic substitution with a variety of secondary amines.

Experimental Protocol: General Method for Synthesis of Amino Derivatives [1][2]

-

Synthesis of Friedel-Crafts Acylation Intermediates: A mixture of biphenyl (1.0 mmol) and AlCl₃ (3.0 mmol) is stirred in dry CS₂ (60 mL). Chloroacetyl chloride (3.0 mmol) is added dropwise, and the reaction mixture is stirred at 50–80 °C for 4–8 hours. The mixture is then poured into 200 mL of ice water, and the precipitated solid is collected, washed with cold ethanol, and dried to afford the bis(chloroacetyl)biphenyl intermediate.

-

Synthesis of Target Amino Compounds: A mixture of a secondary amine (3.0 mmol), anhydrous K₂CO₃ (4.0 mmol), and KI (1.0 mmol) is stirred in acetonitrile (40 mL) at 50 °C for 30 minutes. The Friedel-Crafts acylation intermediate (1.0 mmol) is then added, and the mixture is stirred for an additional 20 minutes. The reaction mixture is filtered, concentrated, and the residue is washed with water. The crude product is purified by silica gel column chromatography (CH₂Cl₂:MeOH = 100:1) to yield the target amino derivatives.

Experimental Workflow for the Synthesis of Amino Derivatives

Caption: Workflow for the synthesis of amino derivatives.

B. Quantitative Data for Amino Derivatives

The following table summarizes the characterization and biological activity data for a series of synthesized amino derivatives.

| Compound ID | Secondary Amine | Yield (%) | Melting Point (°C) | HRMS (M+H)⁺ | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 12 | Dimethylamine | 52 | 113.7–114.6 | 325.1903 | > 10 | > 10 |

| 13 | Piperidine | 55 | 114.3–115.4 | 405.2544 | 1.18 | 0.74 |

| 14 | Morpholine | 65 | 112.2–113.5 | 409.1920 | > 10 | 1.44 |

| 15 | Diethylamine | 57 | 129.2–130.6 | 409.2845 | 0.82 | 1.25 |

| 18 | Pyrrolidine | 62 | 151.2–152.1 | 405.2535 | 0.096 | 1.25 |

Data obtained from Gong et al. (2015)[1][2]

C. Signaling Pathway: Cholinesterase Inhibition

Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Mechanism of acetylcholinesterase inhibition.

II. Heterocyclic Derivatives

The α-bromoacetyl groups of this compound are excellent precursors for the synthesis of various five-membered heterocyclic rings, which are common motifs in many pharmaceuticals.

A. Thiazole Derivatives

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazoles from α-haloketones and a thioamide source, such as thiourea or thioamides.

Experimental Protocol: General Hantzsch Thiazole Synthesis [1][3][4]

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (2.2 mmol) in ethanol (20 mL).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the bis-thiazole derivative.

Reaction Scheme for Bis-Thiazole Synthesis

Caption: Hantzsch synthesis of a bis-thiazole derivative.

Biological Activity of Thiazole Derivatives

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While specific data for derivatives of this compound is limited, related bis-thiazole structures have shown significant cytotoxicity.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-thiazole derivative | Hela (Cervical) | 0.0006 | Gomha et al. (2020)[5] |

| Bis-thiazole derivative | KF-28 (Ovarian) | 0.006 | Gomha et al. (2020)[5] |

| Bis-thiazole derivative | MCF-7 (Breast) | 0.6648 | Gomha et al. (2020)[5] |

B. Imidazole Derivatives

Imidazole rings can be synthesized from α-haloketones by reaction with formamide (Radziszewski synthesis) or with a mixture of an aldehyde, ammonia, and a primary amine.

Experimental Protocol: General Radziszewski Imidazole Synthesis

-

Heat a mixture of this compound (1.0 mmol) and a large excess of formamide.

-

The reaction is typically carried out at elevated temperatures (150-200 °C) for several hours.

-

After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

-

Purification is achieved by column chromatography or recrystallization.

Biological Activity of Imidazole Derivatives

Imidazole derivatives are known for their broad spectrum of biological activities, including antifungal and antiviral properties. Biphenyl imidazole derivatives have shown potent antifungal activity.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Biphenyl imidazole derivative | Candida albicans | 0.03125 - 2 | Zhao et al. (2017)[2] |

| Biphenyl imidazole derivative | Cryptococcus neoformans | 0.03125 - 2 | Zhao et al. (2017)[2] |

C. Oxazole Derivatives

Oxazoles can be synthesized from α-haloketones by reacting them with an amide (Robinson-Gabriel synthesis).

Experimental Protocol: General Robinson-Gabriel Oxazole Synthesis

-

A mixture of this compound (1.0 mmol) and an amide (e.g., benzamide, 2.2 mmol) is heated, often in the presence of a dehydrating agent like sulfuric acid or phosphorus oxychloride.

-

The reaction is typically run at high temperatures.

-

Work-up involves neutralization and extraction, followed by purification of the resulting bis-oxazole derivative.

Biological Activity of Oxazole Derivatives